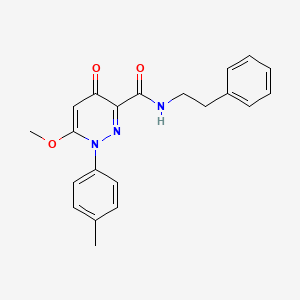
6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H24N2O3
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
Table 1: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Not specified |
| Log P | Not available |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging assay demonstrated that related compounds showed promising antioxidant activity compared to standard ascorbic acid. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
In silico studies have indicated that this compound may inhibit specific enzymes relevant to cancer treatment. Molecular docking studies suggest that it interacts favorably with aromatase, an enzyme involved in estrogen biosynthesis. This interaction could position it as a candidate for breast cancer therapy, particularly in hormone-sensitive cases . The compound's structural features may enhance its binding affinity compared to existing inhibitors like exemestane.
Antimicrobial and Antitumor Activity
The dihydropyridazine derivatives have been evaluated for their antimicrobial and antitumor activities. Compounds within this class have shown efficacy against various bacterial strains and cancer cell lines. For instance, one study reported that a related dihydropyridazine exhibited significant cytotoxic effects against breast cancer cell lines with an IC50 value of 0.65 µM .
Case Studies
- Case Study on Antioxidant Activity : A synthesized derivative of the compound was tested for its antioxidant capacity using DPPH and phosphomolybdenum methods. Results indicated that the compound exhibited a high degree of radical scavenging activity, outperforming several standard antioxidants .
- Case Study on Antitumor Activity : A related study assessed the antitumor effects of a similar dihydropyridazine derivative on human cancer cell lines. The compound demonstrated significant growth inhibition, suggesting potential as an anticancer agent .
Eigenschaften
IUPAC Name |
6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-8-10-17(11-9-15)24-19(27-2)14-18(25)20(23-24)21(26)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXQCWCJRAONKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














